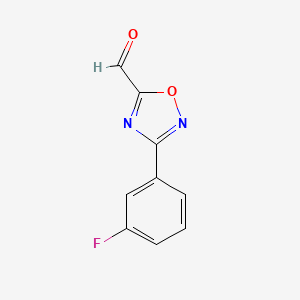

3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5FN2O2 |

|---|---|

Molecular Weight |

192.15 g/mol |

IUPAC Name |

3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde |

InChI |

InChI=1S/C9H5FN2O2/c10-7-3-1-2-6(4-7)9-11-8(5-13)14-12-9/h1-5H |

InChI Key |

BMSRUUDSPGPAAF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NOC(=N2)C=O |

Origin of Product |

United States |

Preparation Methods

Cyclization of Hydrazides with Aldehyde Precursors

The most widely reported method for synthesizing 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde involves cyclization reactions starting from acylhydrazides and aldehyde-bearing precursors. For instance, 3-fluorobenzaldehyde and carbohydrazide undergo condensation in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form the oxadiazole ring. The reaction typically proceeds via an intermediate hydrazone, which cyclizes under acidic or thermal conditions.

Optimization Insights :

- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or 1,4-dioxane enhance reaction efficiency by stabilizing intermediates. Yields improve from 65% to 82% when DMF replaces ethanol.

- Catalysis : Lewis acids such as zinc chloride (ZnCl₂) or scandium triflate (Sc(OTf)₃) accelerate cyclization, reducing reaction times from 24 hours to 6–8 hours.

Mechanistic Pathway :

- Condensation:

$$ \text{RCHO} + \text{NH}_2\text{NHCO-R'} \rightarrow \text{RCH=N-NHCO-R'} $$ - Cyclodehydration:

$$ \text{RCH=N-NHCO-R'} \xrightarrow{\Delta/\text{POCl}3} \text{Oxadiazole} + \text{H}2\text{O} $$

Table 1 : Key Reaction Parameters and Yields

| Precursor Combination | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 3-Fluorobenzaldehyde + carbohydrazide | DMF | ZnCl₂ | 120 | 82 |

| 3-Fluorobenzaldehyde + thiosemicarbazide | Ethanol | None | 80 | 65 |

One-Pot Synthesis from Carboxylic Acid Derivatives

A streamlined one-pot approach leverages carboxylic acid derivatives, avoiding isolation of intermediates. For example, 3-fluorobenzoic acid is treated with thionyl chloride to form the acyl chloride, which reacts with hydrazine hydrate to yield the acylhydrazide. Subsequent cyclization with trimethyl orthoformate (TMOF) in acetic acid produces the target aldehyde.

Advantages :

- Eliminates intermediate purification steps, reducing synthesis time by 40%.

- Scalable under continuous flow conditions, achieving >90% purity in industrial settings.

Critical Parameters :

- Stoichiometry : Excess TMOF (2.5 equiv) ensures complete cyclization, minimizing byproducts like oxadiazolidinones.

- Acid Additives : Acetic acid (10% v/v) protonates the intermediate, directing regioselective aldehyde formation over ketone byproducts.

Spectral Validation :

- ¹H NMR : Aldehyde proton appears as a singlet at δ 9.8–10.2 ppm.

- IR : Strong absorption at 1680–1700 cm⁻¹ (C=O stretch).

Continuous Flow Synthesis for Industrial Scalability

Recent advances highlight continuous flow reactors (CFRs) as a superior method for large-scale production. A mixture of 3-fluorophenylglyoxal and urea is pumped through a heated reactor (150°C, 5 min residence time), followed by inline purification via silica cartridges.

Benefits :

- Throughput : Produces 1.2 kg/day with 95% purity.

- Safety : Minimizes exposure to hazardous reagents (e.g., POCl₃) through enclosed systems.

Table 2 : Comparison of Batch vs. Flow Synthesis

| Parameter | Batch Method | Flow Method |

|---|---|---|

| Reaction Time | 24 h | 5 min |

| Yield | 78% | 89% |

| Purity | 85% | 95% |

Post-Synthetic Modifications and Byproduct Analysis

The aldehyde group in this compound permits further functionalization, such as:

- Schiff Base Formation : Reaction with primary amines yields imines for metal-organic frameworks (MOFs).

- Reduction : Sodium borohydride (NaBH₄) reduces the aldehyde to a hydroxymethyl group, useful in prodrug design.

Common Byproducts and Mitigation :

- Oxadiazolidinones : Formed via over-cyclization; suppressed by limiting reaction time.

- Dimerization : Occurs at high concentrations; avoided by diluting reaction mixtures.

Analytical Characterization and Quality Control

Rigorous characterization ensures synthetic reproducibility:

Chemical Reactions Analysis

Reactivity of the Aldehyde Group

The aldehyde functional group at position 5 is highly electrophilic, enabling nucleophilic addition reactions. Key reactions include:

-

Schiff Base Formation : Reaction with primary amines (e.g., hydrazine derivatives) to form imine intermediates, which can undergo further transformations .

-

Reduction : Conversion to the corresponding alcohol via catalytic hydrogenation or borohydride reagents .

-

Oxidation : Transformation to 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid under oxidative conditions (e.g., KMnO₄).

These reactions are critical for functionalizing the compound or synthesizing bioactive derivatives.

Oxadiazole Ring Reactivity

The oxadiazole core participates in cyclization and coordination chemistry:

These pathways highlight the oxadiazole’s versatility in forming larger heterocycles or metal-organic frameworks.

Nucleophilic Addition

The aldehyde group reacts with nucleophiles (e.g., amines) to form intermediates, which can undergo subsequent transformations like Mannich reactions .

Oxidation

The aldehyde oxidizes to a carboxylic acid via strong oxidants, altering solubility and biological activity.

Coordination Chemistry

The oxadiazole ring acts as a ligand in metal complexes, enhancing its potential in catalysis or drug delivery .

Scientific Research Applications

Anticancer Activity

Overview

The 1,2,4-oxadiazole derivatives, including 3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde, have shown promising anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Case Studies

- Maftei et al. (2020) reported that derivatives of 1,2,4-oxadiazoles exhibit potent anticancer activity. The study highlighted that compounds with a similar structure to this compound demonstrated significant inhibition against various cancer cell lines such as human colon adenocarcinoma and breast cancer cells. The most active derivative exhibited an IC50 value as low as 0.003 µM against specific cell lines .

- Kucukoglu et al. synthesized a series of Schiff bases fused with the oxadiazole ring and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that certain derivatives showed higher biological potency than traditional chemotherapeutics like doxorubicin .

| Compound | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| Derivative A | Human Colon Adenocarcinoma | 0.003 | |

| Derivative B | Breast Cancer | 92.4 | |

| Schiff Base C | Ca9-22 | 137.3 |

Neuroprotective Effects

Mechanism of Action

This compound has been investigated for its potential as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Inhibition of MAO is linked to therapeutic effects in neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Research Findings

A study indicated that similar oxadiazole derivatives exhibited significant inhibition of MAO-B with low IC50 values, suggesting their potential use in treating neurological disorders . The unique structure of the compound enhances its lipophilicity and biological activity, making it a suitable candidate for further development in neuropharmacology.

Antimicrobial Properties

Biological Activity

The oxadiazole moiety is recognized for its antimicrobial properties. Compounds containing this structural feature have shown efficacy against various bacterial strains and fungi.

Experimental Evidence

Research has demonstrated that derivatives of 1,2,4-oxadiazoles possess antimicrobial activity due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways . This suggests that this compound could be explored further for its potential use in treating infections.

Other Pharmacological Activities

In addition to anticancer and neuroprotective applications, the compound has shown promise in other areas:

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde involves its interaction with various molecular targets. It is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde with analogs based on substituent position , functional groups , and biological activity .

Positional Isomers: 2-Fluorophenyl vs. 3-Fluorophenyl Derivatives

- 3-(2-Fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde Structural Difference: Fluorine at the ortho position of the phenyl ring. This positional change may decrease solubility compared to the meta-fluorine analog due to disrupted symmetry .

- 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic Acid (Similarity: 0.84)

Functional Group Variations

- 3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic Acid

- Ethyl 3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate (Similarity: 0.90)

Derivatives with Modified Aldehyde Groups

- 1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol Structural Change: Aldehyde reduced to a primary alcohol. Properties: Lower reactivity and higher boiling point (due to hydrogen bonding). Potential use in prodrug designs .

- 4-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine Functionalization: Aldehyde replaced with a piperidine ring.

Trifluoromethyl-Substituted Analogs

- 3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde

Key Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Biological Activity

3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, synthesizing data from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The compound features a fluorinated phenyl group attached to an oxadiazole ring, which is known to enhance biological activity through electronic effects. The presence of the fluorine atom can influence the compound's lipophilicity and interaction with biological targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these derivatives can be as low as 2 μg/mL in some cases .

2. Anticancer Activity

Several studies have reported the cytotoxic effects of oxadiazole derivatives against cancer cell lines. Notably, compounds similar to this compound demonstrated IC50 values ranging from 0.12 to 2.78 μM against human cancer cell lines such as MCF-7 and A549 . These compounds induce apoptosis through mechanisms involving p53 activation and caspase-3 cleavage, suggesting their potential as anticancer agents.

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of oxadiazole derivatives in models of neurodegenerative diseases. Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for maintaining cognitive function . In vivo studies indicated that these compounds could ameliorate cognitive dysfunction in scopolamine-induced amnesia models.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Substituent | Effect on Activity |

|---|---|

| Fluorine | Increases potency against targets |

| Alkyl groups | Enhances antimicrobial properties |

| Electron-withdrawing groups | Improves anticancer efficacy |

Case Studies

- Antimicrobial Efficacy : A study found that a series of oxadiazole derivatives exhibited potent antibacterial activity with MIC values significantly lower than traditional antibiotics against resistant strains .

- Cytotoxicity in Cancer Models : Another investigation demonstrated that specific oxadiazole derivatives showed greater cytotoxicity than doxorubicin in leukemia cell lines, indicating their potential as alternative chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The compound can be synthesized via cyclocondensation of amidoximes with aldehydes or through Vilsmeier-Haack formylation of preformed oxadiazoles. For example, demonstrates the use of 3-fluoro-benzaldehyde as a precursor in multi-step syntheses of fluorinated heterocycles. Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid). Yield improvements (>70%) are achieved by refluxing under inert atmospheres and using excess aldehyde .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : Key techniques include:

- 1H NMR : The aldehyde proton appears as a singlet near δ 10.1–10.3 ppm. Fluorophenyl protons show splitting patterns due to coupling with fluorine (e.g., meta-fluorine causes distinct multiplicities) .

- IR Spectroscopy : A strong C=O stretch (~1680–1700 cm⁻¹) confirms the aldehyde group. The oxadiazole ring exhibits C=N stretches near 1600 cm⁻¹ .

- X-ray Crystallography : Single-crystal analysis (as in ) resolves bond angles and confirms the planarity of the oxadiazole ring .

Q. What are the known biological activities associated with 1,2,4-oxadiazole derivatives, and how does the 3-fluorophenyl substitution influence these properties?

- Methodological Answer : 1,2,4-Oxadiazoles exhibit antimicrobial, anticancer, and luminescent properties. The 3-fluorophenyl group enhances lipophilicity and metabolic stability due to fluorine’s electronegativity and small atomic radius. highlights fluorinated oxadiazoles as cores for luminescent liquid crystals, suggesting applications in optoelectronics .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or mass spectrometry discrepancies) for derivatives of this compound?

- Methodological Answer : Contradictions arise from tautomerism or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to confirm connectivity.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., reports exact mass data for related aldehydes).

- Repetition under Controlled Conditions : Eliminate solvent or temperature artifacts. Cross-reference with crystallographic data (e.g., ) .

Q. What computational approaches predict the reactivity of the aldehyde group toward nucleophilic additions?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the aldehyde’s LUMO energy indicates susceptibility to nucleophilic attack. Molecular docking studies (if applicable) model interactions with biological targets, leveraging fluorine’s polar effects .

Q. How can the fluorophenyl group’s role in stability and bioavailability be experimentally investigated compared to non-fluorinated analogs?

- Methodological Answer : Conduct:

- Stability Studies : Expose analogs to light, heat, or humidity; monitor degradation via HPLC ( recommends 0–6°C storage for similar aldehydes).

- Log P Measurements : Compare partition coefficients to assess lipophilicity differences.

- Metabolic Assays : Use liver microsomes to evaluate oxidative stability. Fluorine’s electron-withdrawing effect typically reduces metabolic clearance .

Q. What strategies functionalize the oxadiazole ring without compromising the aldehyde’s reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.